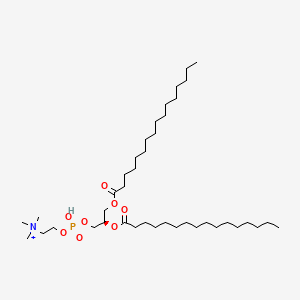
DPPC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipalmitoylphosphatidylcholine is a phospholipid and a type of lecithin. It consists of two palmitic acid groups attached to a phosphatidylcholine head-group. This compound is the main constituent of pulmonary surfactants, which reduce the work of breathing and prevent alveolar collapse during respiration . Dipalmitoylphosphatidylcholine plays a crucial role in the study of liposomes and human bilayers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipalmitoylphosphatidylcholine can be synthesized through the esterification of glycerophosphocholine with palmitic acid. The reaction typically involves the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In industrial settings, dipalmitoylphosphatidylcholine is often produced using enzymatic methods. Enzymes such as phospholipase D are used to catalyze the transphosphatidylation of phosphatidylcholine with palmitic acid . This method is preferred due to its high specificity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Dipalmitoylphosphatidylcholine undergoes various chemical reactions, including oxidation, hydrolysis, and substitution reactions .
Common Reagents and Conditions
Hydrolysis: The compound can be hydrolyzed using acidic or basic conditions to yield glycerophosphocholine and palmitic acid.
Substitution: Substitution reactions can occur at the phosphate group, where different alcohols or amines can replace the choline group.
Major Products
Applications De Recherche Scientifique
Dipalmitoylphosphatidylcholine has a wide range of applications in scientific research:
Mécanisme D'action
Dipalmitoylphosphatidylcholine exerts its effects by reducing the surface tension of the alveolar liquid in the lungs. This is achieved through the formation of a monolayer at the air-liquid interface, which prevents alveolar collapse during respiration . The hydrophilic head of dipalmitoylphosphatidylcholine interacts with the aqueous environment, while the hydrophobic tails interact with the air, creating a stable interface .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimyristoylphosphatidylcholine (DMPC): Similar to dipalmitoylphosphatidylcholine but with shorter fatty acid chains (14 carbons each).
Dioleoylphosphatidylcholine (DOPC): Contains unsaturated fatty acid chains, which affect its fluidity and phase behavior.
Uniqueness
Dipalmitoylphosphatidylcholine is unique due to its high melting temperature and ability to form highly ordered bilayers. This makes it particularly suitable for studies involving membrane stability and dynamics . Its role as the primary component of pulmonary surfactants also distinguishes it from other phospholipids .
Propriétés
Formule moléculaire |
C40H81NO8P+ |
|---|---|
Poids moléculaire |
735 g/mol |
Nom IUPAC |
2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/p+1/t38-/m1/s1 |
Clé InChI |
KILNVBDSWZSGLL-KXQOOQHDSA-O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Synonymes |
1,2 Dihexadecyl sn Glycerophosphocholine 1,2 Dipalmitoyl Glycerophosphocholine 1,2 Dipalmitoylphosphatidylcholine 1,2-Dihexadecyl-sn-Glycerophosphocholine 1,2-Dipalmitoyl-Glycerophosphocholine 1,2-Dipalmitoylphosphatidylcholine Dipalmitoyl Phosphatidylcholine Dipalmitoylglycerophosphocholine Dipalmitoyllecithin Dipalmitoylphosphatidylcholine Phosphatidylcholine, Dipalmitoyl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















